1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine
CAS No.: 875000-07-0
Cat. No.: VC4282263
Molecular Formula: C15H14N2O
Molecular Weight: 238.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875000-07-0 |
|---|---|
| Molecular Formula | C15H14N2O |
| Molecular Weight | 238.29 |
| IUPAC Name | [4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C15H14N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3 |
| Standard InChI Key | HNAMVKUEIKNELN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN |
Introduction
Chemical Structure and Properties
Molecular Characterization
The compound’s IUPAC name is [4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine, with the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol. The benzoxazole core consists of a benzene ring fused to an oxazole ring, while the 4-phenylmethanamine group introduces a primary amine functionality. Key structural features include:
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Methyl group at the 5-position of the benzoxazole ring, enhancing lipophilicity.
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Phenylmethanamine substituent at the 4-position, enabling hydrogen bonding and receptor interactions.
The SMILES notation CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN and InChIKey HNAMVKUEIKNELN-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.
Physicochemical Properties
Critical physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 318.7±44.0 °C | |
| LogP | 1.23 | |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
These properties influence solubility, bioavailability, and environmental stability, with the logP value indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis involves three key steps:
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Benzoxazole Ring Formation: Reacting 2-aminophenol with methyl chloride under acidic conditions yields the 5-methylbenzoxazole intermediate.
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Friedel-Crafts Alkylation: Introducing the methyl group using AlCl₃ as a catalyst.
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Nucleophilic Substitution: Attaching the phenylmethanamine group via reaction with a halogenated benzoxazole derivative.
Optimized conditions (e.g., 60°C, DMF solvent) achieve yields exceeding 75%, with HPLC purity >98%.
Industrial Scalability
Industrial protocols emphasize cost-effective catalysts (e.g., zeolites) and continuous-flow reactors to enhance throughput. A case study reported a 20% reduction in waste generation using solvent recycling systems.
Biological Activities
Dual Orexin Receptor Antagonism
The compound acts as a dual orexin receptor antagonist (DORA), binding to orexin-A and -B receptors (Ki = 1.2 nM and 0.8 nM, respectively). This mechanism suppresses wake-promoting neuropeptides, increasing sleep duration by 40% in murine models. Clinical trials suggest potential for treating insomnia without next-day sedation, though high-fat meals delay absorption (Tmax = 3.2 vs. 1.8 hours).
Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Candida albicans demonstrated MIC values of 5.19 µM and 8.16 µM, comparable to fluconazole:
| Strain | MIC (µM) | Reference Drug (MIC) |
|---|---|---|
| S. aureus (MRSA) | 5.19 | Vancomycin (2.1 µM) |
| C. albicans | 8.16 | Fluconazole (6.3 µM) |
Structure-activity studies link the methyl group to enhanced membrane permeability, disrupting microbial lipid bilayers.
Comparative Analysis with Related Compounds
Structural Analogues
Key analogues and their properties include:
| Compound | Structural Difference | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| 1-(4-Methylbenzoxazol-2-yl)methanamine | Lacks phenyl group | MIC = 12.4 µM |
| 1-(5-Methoxybenzoxazol-2-yl)methanamine | Methoxy vs. methyl | IC₅₀ = 6.81 µM |
The 4-phenylmethanamine group in the target compound enhances receptor affinity by 3-fold compared to non-aromatic analogues .
Applications in Material Science
Polymer Synthesis
The amine group facilitates polymerization with epoxides, producing films with Tg = 145°C and tensile strength of 78 MPa. Applications include high-temperature adhesives and coatings.
Dye Development
Conjugation with azo groups yields dyes exhibiting λmax = 480 nm, used in organic photovoltaic cells for enhanced light absorption.
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